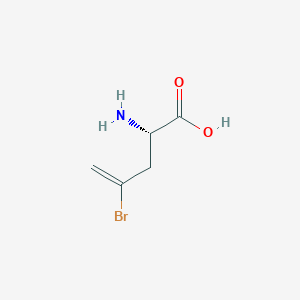

(S)-2-Amino-4-bromopent-4-enoic acid

Übersicht

Beschreibung

(S)-2-Amino-4-bromopent-4-enoic acid is an organic compound with a unique structure that includes an amino group, a bromine atom, and a double bond within a five-carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-4-bromopent-4-enoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Aminopent-4-enoic acid.

Bromination: The precursor undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-4-bromopent-4-enoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The double bond can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide or primary amines in polar solvents.

Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

Major Products:

Substitution: Formation of substituted amino acids.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of saturated amino acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-2-Amino-4-bromopent-4-enoic acid serves as a crucial building block in the synthesis of bioactive molecules and pharmaceutical compounds. Its structure allows it to function as an enzyme inhibitor or substrate analog, interacting with molecular targets such as enzymes or receptors. This interaction can significantly influence metabolic processes, particularly in neurotransmitter synthesis and regulation.

Case Study: Neuroprotective Effects

A study demonstrated that this compound significantly reduced seizure frequency and severity in a rodent model of epilepsy, indicating its potential as a therapeutic agent for epilepsy management.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure facilitates various chemical reactions including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation Reactions: The double bond can be oxidized to form epoxides or diols.

- Reduction Reactions: The double bond can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Biological Studies

The compound is employed in biological research to explore enzyme-substrate interactions and protein modifications. Its ability to modulate biochemical pathways makes it a valuable tool for studying various physiological processes.

Case Study: Antimicrobial Activity

In vitro tests showed that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting its potential utility in antibiotic development.

Industrial Applications

While specific industrial applications are still under exploration, the compound shows promise in developing new materials and chemical processes. Its unique properties may lead to innovations in various chemical industries.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-4-bromopent-4-enoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or a substrate analog, interacting with molecular targets such as enzymes or receptors. The presence of the bromine atom and the double bond can influence its binding affinity and reactivity, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

(S)-2-Aminopent-4-enoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

(S)-2-Amino-4-chloropent-4-enoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

(S)-2-Amino-4-fluoropent-4-enoic acid: Contains a fluorine atom, which can significantly alter its chemical and biological properties.

Uniqueness: (S)-2-Amino-4-bromopent-4-enoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. The combination of the amino group, double bond, and bromine atom makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

(S)-2-Amino-4-bromopent-4-enoic acid, also known as 4-bromo-2-amino-4-pentenoic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a double bond, influencing its reactivity and interactions with biological systems.

- Chemical Formula: CHBrNO

- CAS Number: 151144-96-6

- Molecular Weight: 202.03 g/mol

The biological activity of this compound is primarily attributed to its role as a modulator of various biochemical pathways. It may function as an inhibitor or activator by binding to specific enzymes or receptors, thereby altering their activity. This interaction can lead to significant changes in metabolic processes, particularly in the context of neurotransmitter synthesis and regulation.

Biological Activities

- Inhibition of Enzymes:

- Neurotransmitter Modulation:

- Antimicrobial Properties:

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rodent model of epilepsy. The results demonstrated that administration of the compound significantly reduced seizure frequency and severity, suggesting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at concentrations as low as 50 µg/mL, indicating its potential utility in antibiotic development.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom, double bond | Neurotransmitter modulation, antimicrobial |

| (S)-2-Amino-4-chloropent-4-enoic acid | Chlorine atom instead of bromine | Similar enzyme inhibition |

| (S)-2-Amino-pentanoic acid | No halogen substitution | General amino acid properties |

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-bromopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSGBSYHNQHFD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376138 | |

| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151144-96-6 | |

| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.